

Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A Comparative Guide

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Compound of Interest

Compound Name: 9H-Carbazol-4-ol

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For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of molecular structures. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **9H-Carbazol-4-ol**, alongside its parent compound, carbazole, and a substituted derivative, 9-methylcarbazole. Due to the limited availability of direct experimental spectra for **9H-Carbazol-4-ol** in publicly accessible databases, this guide presents a predicted spectrum based on established substituent effects on the carbazole nucleus.

Predicted and Comparative NMR Data

The following tables summarize the experimental NMR data for carbazole and 9-methylcarbazole, and the predicted data for **9H-Carbazol-4-ol**. These predictions are derived from the known chemical shifts of carbazole and the expected influence of a hydroxyl group on the aromatic ring.

Table 1: ^1H NMR Spectral Data Comparison (in CDCl_3)

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Carbazole	H-1, H-8	7.3	d	8.1
	H-2, H-7	7.4	t	7.6
	H-3, H-6	7.1	t	7.4
	H-4, H-5	8.0	d	7.8
	N-H	~8.0	br s	-
9-Methylcarbazole	H-1, H-8	8.07	d	7.8
	H-2, H-7	7.21	t	7.5
	H-3, H-6	7.44	t	7.8
	H-4, H-5	7.33	d	8.1
	N-CH ₃	3.74	s	-
9H-Carbazol-4-ol (Predicted)	H-1	~7.2	d	~8.0
	H-2	~7.3	t	~7.5
	H-3	~6.9	d	~7.5
	H-5	~7.8	d	~8.0
	H-6	~7.1	t	~7.5
	H-7	~7.4	t	~7.5
	H-8	~7.9	d	~8.0
	N-H	~8.0	br s	-
	O-H	variable	br s	-

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

Compound	Carbon	Chemical Shift (δ , ppm)
Carbazole ^[1]	C-1, C-8	110.0
C-2, C-7	120.0	
C-3, C-6	125.0	
C-4, C-5	123.0	
C-4a, C-4b	121.0	
C-8a, C-9a	139.0	
9-Methylcarbazole	C-1, C-8	108.7
C-2, C-7	125.7	
C-3, C-6	118.9	
C-4, C-5	120.3	
C-4a, C-4b	121.6	
C-8a, C-9a	140.9	
N-CH ₃	29.1	
9H-Carbazol-4-ol (Predicted)	C-1	~112
C-2	~121	
C-3	~115	
C-4	~150	
C-4a	~122	
C-4b	~120	
C-5	~124	
C-6	~126	
C-7	~120	
C-8	~111	

C-8a	~140
C-9a	~138

Experimental Protocols

A general procedure for acquiring ^1H and ^{13}C NMR spectra of carbazole derivatives is as follows:

Sample Preparation:

- Weigh 5-10 mg of the carbazole compound for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

Instrumentation and Data Acquisition:

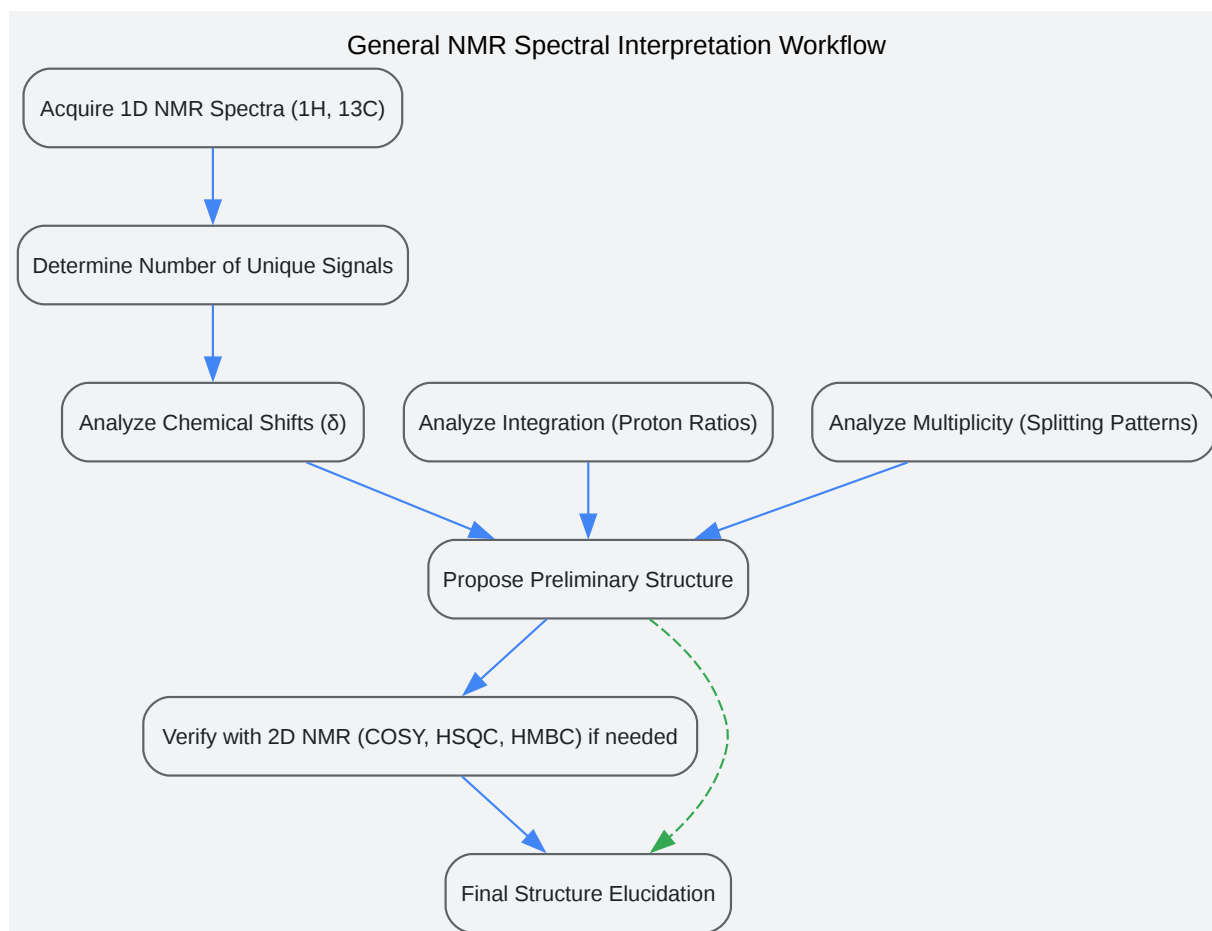
- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can range from 8 to 32, depending on the sample concentration.
 - Process the data with a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for carbazoles).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - Process the data similarly to the ^1H NMR spectrum.

Visualization of Structure and Workflow

To aid in the interpretation of the NMR data, the chemical structure of **9H-Carbazol-4-ol** with numbered atoms is provided below. Additionally, a generalized workflow for NMR spectral analysis is illustrated.

Caption: Numbered structure of **9H-Carbazol-4-ol**.



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Caption: A simplified workflow for NMR spectral analysis.

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References

- 1. researchgate.net [researchgate.net]

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